2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
The compound “2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule. It likely belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyrazole, are notable for their versatility as synthetic intermediates. They play a crucial role in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Their chemical properties make them valuable in various organic synthesis applications, highlighting their importance in advancing synthetic methodologies and catalytic processes (Li et al., 2019).
Medicinal Chemistry and Drug Development
In the realm of drug development, heterocyclic compounds such as those derived from pyrazole and pyridine have demonstrated a broad spectrum of biological activities. These activities include anticancer, antibacterial, anti-inflammatory, and analgesic effects, making them attractive templates for medicinal chemistry and combinatorial synthesis. The exploration of these compounds has led to novel drug candidates with significant therapeutic potential, emphasizing their importance in pharmaceutical research and development (Dar & Shamsuzzaman, 2015).
Advanced Materials and Chemical Properties
The chemistry and properties of heterocyclic compounds, particularly those with complex substitution patterns like pyrazolo[1,5-a]pyridines, are of great interest for the development of advanced materials. These compounds exhibit unique spectroscopic, magnetic, and electrochemical properties, which can be leveraged in creating novel materials with specific functionalities for various applications, including electronics and photonics (Boča et al., 2011).
Green Chemistry and Eco-friendly Synthesis
The synthesis of heterocyclic compounds through multi-component reactions (MCRs) represents an eco-friendly and atom-economical approach for creating complex molecules. This methodology aligns with the principles of green chemistry, offering a more sustainable alternative to traditional synthesis methods. It allows for the construction of fused heterocyclic compounds in a single step, demonstrating the potential of heterocyclic derivatives in promoting environmentally friendly chemical synthesis (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to have significant cytotoxic activities against various cell lines .
Action Environment
Similar compounds have been reported to have tunable photophysical properties, suggesting that environmental factors may influence their action .
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(14-11-19-15-6-2-1-5-13(14)15)18(24)20-9-12-10-21-22-8-4-3-7-16(12)22/h1-8,10-11,19H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWPWLUUSOKROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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